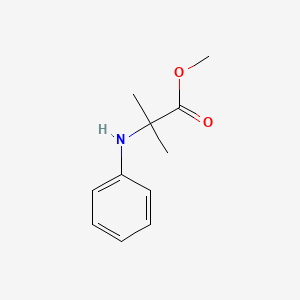

Methyl 2-methyl-N-phenylalaninate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-methyl-N-phenylalaninate: (CAS#: 20059-62-5) is a chemical compound with the molecular formula C₁₁H₁₅NO₂ . It belongs to the class of amino acid derivatives and is a methyl ester of 2-methyl-N-phenylalanine . This compound is characterized by its unique structure, which combines an aromatic phenyl group with an aliphatic side chain.

Preparation Methods

Synthetic Routes:: The synthetic preparation of Methyl 2-methyl-N-phenylalaninate involves the condensation of 2-methyl-N-phenylalanine with methanol (CH₃OH) under suitable reaction conditions. The reaction typically occurs in the presence of acid catalysts or activated ester reagents.

Industrial Production:: While specific industrial production methods are not widely documented, laboratory-scale synthesis provides a foundation for understanding its preparation.

Chemical Reactions Analysis

Reactivity::

Oxidation: Undergoes oxidation reactions, potentially leading to the formation of corresponding carboxylic acids.

Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

Substitution: The phenylalanine moiety may participate in nucleophilic substitution reactions.

Esterification: Methanol (CH₃OH) and acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid).

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

Major Products:: The major product of esterification is Methyl 2-methyl-N-phenylalaninate , while reduction yields the corresponding alcohol.

Scientific Research Applications

Chemistry::

Building Block: Used in peptide synthesis and as a building block for more complex molecules.

Chiral Synthesis: Its chiral nature makes it valuable for asymmetric synthesis.

Pharmacology: Investigated for potential pharmacological activities due to its structural resemblance to phenylalanine derivatives.

Metabolic Studies: Used in metabolic research related to amino acid metabolism.

Flavor and Fragrance: Its aromatic properties may find applications in flavor and fragrance compositions.

Mechanism of Action

The exact mechanism of action for Methyl 2-methyl-N-phenylalaninate remains an area of ongoing research. its structural similarity to phenylalanine suggests potential interactions with cellular receptors, enzymes, or transporters.

Comparison with Similar Compounds

While Methyl 2-methyl-N-phenylalaninate is unique due to its specific substitution pattern, similar compounds include:

Methyl N-(2-pyrazinylcarbonyl)phenylalaninate: (CAS#: 73058-37-4) .

Methyl N-(phenylcarbonyl)phenylalaninate: (CAS#: 7830) .

Methyl N-phenylalaninate: (CAS#: 2661059) .

These compounds share common structural features but differ in substituents or functional groups.

Biological Activity

Methyl 2-methyl-N-phenylalaninate, also known as methyl L-phenylalaninate, is an organic compound derived from phenylalanine. It has garnered attention in the field of medicinal chemistry due to its notable biological activities, particularly its role as a thrombin inhibitor and its potential applications in various therapeutic contexts.

Chemical Structure and Properties

This compound features a methyl ester functional group attached to the amino acid phenylalanine. Its chemical formula is C10H13NO2, and it is classified among phenylalanine derivatives. The unique structure allows it to interact selectively with biological targets, particularly enzymes involved in coagulation pathways.

| Property | Details |

|---|---|

| Chemical Formula | C10H13NO2 |

| Molecular Weight | 179.22 g/mol |

| Classification | Phenylalanine derivative |

| Biological Role | Thrombin inhibitor |

Thrombin Inhibition

One of the most significant biological activities of this compound is its ability to inhibit thrombin, a key enzyme in the coagulation cascade. Thrombin plays a crucial role in converting fibrinogen to fibrin and activating various clotting factors, which are essential for blood homeostasis and wound healing. The inhibition of thrombin can potentially influence inflammatory responses and has implications for developing therapeutic agents targeting coagulation disorders .

Neurotransmitter Synthesis

As a derivative of phenylalanine, this compound may also impact metabolic pathways related to neurotransmitter synthesis. Phenylalanine is a precursor for tyrosine, which is essential for synthesizing neurotransmitters such as dopamine, norepinephrine, and epinephrine. This connection suggests that this compound could play a role in neurological health and disorders .

In Vivo Studies

Research has demonstrated that this compound exhibits significant effects on thrombin activity. For instance, studies conducted on murine models indicated that modifications to the structure of phenylalanine derivatives can enhance or diminish their inhibitory effects on thrombin . Such findings are crucial for understanding how structural changes can influence biological activity and therapeutic efficacy.

Pharmacological Applications

The compound has been explored for its potential use in pharmaceutical development, particularly in designing drugs targeting neurological disorders and coagulation-related conditions. Its dual functionality as both an amino acid derivative and an ester enhances its versatility in synthetic chemistry .

Potential Applications

This compound has various applications across multiple fields:

- Pharmaceutical Development : As a building block in drug synthesis targeting neurological conditions.

- Peptide Synthesis : Utilized in creating peptides for therapeutic agents.

- Biochemical Research : Aids in studying protein interactions and enzyme activities.

- Food Industry : Explored as a flavor enhancer or additive .

Properties

CAS No. |

20059-62-5 |

|---|---|

Molecular Formula |

C11H15NO2 |

Molecular Weight |

193.24 g/mol |

IUPAC Name |

methyl 2-anilino-2-methylpropanoate |

InChI |

InChI=1S/C11H15NO2/c1-11(2,10(13)14-3)12-9-7-5-4-6-8-9/h4-8,12H,1-3H3 |

InChI Key |

UWSZDTKNLYGFOX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=O)OC)NC1=CC=CC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.